(2R,3S,4R,5S,6S)-2-(4-Aminophenoxy)-6-methyl-tetrahydropyran-3,4,5-triol
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Overview
Description
Preparation Methods
The synthesis of 4-Aminophenyl b-L-fucopyranoside typically involves the reaction of 4-aminophenol with b-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Aminophenyl b-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Aminophenyl b-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides, which are important for studying carbohydrate-protein interactions.
Biology: This compound is utilized in the development of biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research involving 4-Aminophenyl b-L-fucopyranoside includes its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: It is employed in the production of specialty chemicals and as a reference standard in analytical laboratories
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-L-fucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows for the formation of hydrogen bonds and electrostatic interactions, facilitating binding to active sites. This compound can modulate biochemical pathways by inhibiting or activating enzymes, depending on the context of its use .
Comparison with Similar Compounds
4-Aminophenyl b-L-fucopyranoside can be compared with other similar compounds, such as:
4-Aminophenyl α-D-mannopyranoside: Similar in structure but differs in the sugar moiety, which affects its binding properties and biological activity.
4-Aminophenyl β-D-glucopyranoside: Another related compound with a different sugar component, leading to variations in its chemical reactivity and applications.
The uniqueness of 4-Aminophenyl b-L-fucopyranoside lies in its specific sugar moiety, which imparts distinct biochemical properties and makes it suitable for targeted research applications.
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3 |
InChI Key |
CITVZWPAGDTXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origin of Product |
United States |
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